molecular formula C22H29ClN4O6 B000688 ミトキサントロン塩酸塩 CAS No. 70476-82-3

ミトキサントロン塩酸塩

カタログ番号: B000688
CAS番号: 70476-82-3
分子量: 480.9 g/mol
InChIキー: MKCBCZDNNZPMCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

ミトキサントロンは、DNA複製と修復に不可欠な酵素であるII型トポイソメラーゼを阻害することで効果を発揮します。この阻害は、DNA鎖の切断につながり、最終的に急速に分裂する細胞のアポトーシスを誘発します。 さらに、ミトキサントロンはタンパク質キナーゼCを阻害し、その抗腫瘍活性にさらに貢献しています .

類似化合物の比較

類似化合物

独自性

ミトキサントロンは、トポイソメラーゼIIとタンパク質キナーゼCの両方を阻害するという独自性があり、より幅広い抗腫瘍活性を提供します。 ドキソルビシンに比べて心毒性が低いため、特定の臨床状況では好ましい選択肢となります .

ご質問がありましたら、お気軽にお問い合わせください。

科学的研究の応用

Mitoxantrone has a wide range of applications in scientific research:

生化学分析

Biochemical Properties

Mitoxantrone hydrochloride is a DNA-reactive agent that intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .

Cellular Effects

Mitoxantrone disrupts DNA synthesis and DNA repair in both healthy cells and cancer cells by intercalation between DNA bases . It has been shown in vitro to inhibit B cell, T cell, and macrophage proliferation and impair antigen presentation, as well as the secretion of interferon gamma, TNFa, and IL-2 .

Molecular Mechanism

The mechanism of action of Mitoxantrone hydrochloride involves intercalation into DNA through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with RNA and inhibits topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .

Temporal Effects in Laboratory Settings

Mitoxantrone hydrochloride liposome injection (Lipo-MIT) has shown higher anti-tumor effect and lower toxicities due to modified drug release and particle shape . High accumulation in tumor tissue was a key characteristic of Lipo-MIT in preclinical investigation .

Dosage Effects in Animal Models

In animal models, the dosage of Mitoxantrone hydrochloride for castration-resistant prostate cancer (CRPC) is 12–14 mg/m² administered intravenously (IV) every 3 weeks as a 30-min intravenous infusion . In multiple large randomized studies, Mitoxantrone plus prednisone was shown to reduce pain and increase quality of life for patients with CRPC .

Metabolic Pathways

It is known that it acts primarily on DNA, inducing DNA strand breaks by stabilizing the topoisomerase-DNA cleavable complex and by free radical generation .

Transport and Distribution

Mitoxantrone hydrochloride has a very large volume of distribution with sequestration in a deep tissue compartment . In autopsy studies, relatively high tissue concentrations have been measured in liver, bone marrow, heart, lung, spleen, and kidney .

Subcellular Localization

Mitoxantrone hydrochloride, exposed to aqueous intracellular environment, bound to hydrophobic cellular structures, complexes with nucleic acids, as well as the naphtoquinoxaline metabolite of Mitoxantrone were simultaneously detected and mapped in K562 cells .

準備方法

合成経路と反応条件

ミトキサントロンは、1,4-ジヒドロキシアントラキノンとエチレンジアミンの縮合を含む多段階プロセスによって合成されます。 反応は通常、酸性条件下で行われ、その後、目的の生成物を単離するための精製工程が行われます .

工業的製造方法

ミトキサントロンの工業的製造は、同様の化学経路を用いて大規模合成を行い、収率と純度を向上させています。 このプロセスには、化合物が医薬品基準を満たしていることを保証するための厳格な品質管理措置が含まれています .

化学反応の分析

反応の種類

ミトキサントロンは、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物には、ミトキサントロンの様々な誘導体があり、薬理学的な特性が異なる場合があります .

科学研究における用途

ミトキサントロンは、科学研究において幅広い用途があります。

    化学: トポイソメラーゼ阻害剤の研究のためのモデル化合物として使用されます。

    生物学: 細胞周期制御とアポトーシスに対する影響について調査されています。

    医学: 癌治療や多発性硬化症の臨床試験で使用されています。

    産業: 新しい医薬品や治療薬の開発に使用されています.

類似化合物との比較

Similar Compounds

Uniqueness

Mitoxantrone is unique due to its dual inhibition of topoisomerase II and protein kinase C, providing a broader spectrum of antineoplastic activity. Its reduced cardiotoxicity compared to doxorubicin makes it a preferred choice in certain clinical settings .

If you have any more questions or need further details, feel free to ask!

特性

CAS番号

70476-82-3

分子式

C22H29ClN4O6

分子量

480.9 g/mol

IUPAC名

1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione;hydrochloride

InChI

InChI=1S/C22H28N4O6.ClH/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;/h1-4,23-30H,5-12H2;1H

InChIキー

MKCBCZDNNZPMCG-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO.Cl.Cl

正規SMILES

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO.Cl

Color/Form

Blue-black solid from water ethanol

melting_point

203-5 °C

Key on ui other cas no.

70476-82-3

物理的記述

Crystals;  [Merck Index]

ピクトグラム

Health Hazard

関連するCAS

65271-80-9 (Parent)

賞味期限

Mitoxantrone HCl is not photolabile. Exposure of the product to direct sunlight for one month caused no change in its appearance or potency. Mitoxantrone HCl 0.2 mg/ml in sodium chloride 0.9% in polypropylene syringes is reported to be stable for 28 days at 4 & 20 °C & for 24 hr at 37 °C. Mitoxantrone HCl 2 mg/ml in glass vials & drawn into 12 ml plastic syringes exhibited no visual changes & little or no loss by HPLC when stored for 42 days at 4 & 23 °C. ... Mitoxantrone HCl 0.2 mg/ml in sterile water for injection was stable in Parker Micropump PVC reservoirs for 14 days at 4 & 37 °C, exhibiting no loss by HPLC. Mitoxantrone HCl was cultured with human lymphoblasts to determine whether its cytotoxic activity was retained. The soln retained cytotoxicity for 24 hr at 4 °C & room temp. The pH range of max stability is 2-4.5. Mitoxantrone HCl was unstable when the pH was increased to 7.4.
Degradation rate constants were affected by ionic strength. Incorporation of propylene glycol or polyethylene glycol in pH 4.01 solution increased drug stability at 50DGC.
Bulk: After 30 days at 60 ° C, no decomposition was observed (UV or TLC). Solution: The solution undergoes 6% decomposition in H over 5 days (UV).

溶解性

Sparingly soluble in water;  slightly sol in methanol;  practically insoluble in acetonitrile chloroform;  acetone
H2O 5- 10 (mg/mL)
pH 4 Acetate buffer 3 - 5 (mg/mL)
pH 9 Borate buffer < 1 (mg/mL)
0.1NHCl 1 - 3 (mg/mL)
0.1 N NaOH decomposes (mg/mL)
10% Ethanol 3 - 5 (mg/mL)
95% Ethanol < 1 (mg/mL)
Methanol < 1 (mg/mL)

同義語

Acetate, Mitoxantrone;  CL 232325;  CL-232325;  CL232325;  DHAQ;  Hydrochloride, Mitoxantrone;  Mitoxantrone;  Mitoxantrone Acetate;  Mitoxantrone Hydrochloride;  Mitozantrone;  Mitroxone;  Novantron;  Novantrone;  NSC 279836;  NSC 287836;  NSC 299195;  NSC 301739;  NSC 301739D;  NSC-279836;  NSC-287836;  NSC-299195;  NSC-301739;  NSC-301739D;  NSC279836;  NSC287836;  NSC299195;  NSC301739;  NSC301739D;  Onkotrone;  Pralifan;  Ralenova

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Mitoxantrone hydrochloride
Reactant of Route 2
Mitoxantrone hydrochloride
Reactant of Route 3
Reactant of Route 3
Mitoxantrone hydrochloride
Reactant of Route 4
Reactant of Route 4
Mitoxantrone hydrochloride
Reactant of Route 5
Reactant of Route 5
Mitoxantrone hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Mitoxantrone hydrochloride
Customer
Q & A

ANone: Mitoxantrone Hydrochloride functions as an anthracenedione antibiotic with antineoplastic properties. It disrupts DNA and RNA replication through two primary mechanisms:

  • DNA Intercalation: The compound inserts itself between DNA base pairs, leading to structural distortions and hindering DNA replication and transcription. [, , ]
  • Topoisomerase II Inhibition: Mitoxantrone Hydrochloride binds to topoisomerase II, an enzyme crucial for DNA replication and repair. This binding creates DNA strand breaks and further inhibits DNA synthesis. [, ]

A: The molecular formula of Mitoxantrone Hydrochloride is C22H28N4O6 • 2HCl, and its molecular weight is 517.4 g/mol. []

A: While the provided research papers don't extensively detail specific spectroscopic data, one study mentions using UV absorption spectroscopy to determine the entrapment efficiency of Mitoxantrone Hydrochloride PEGylated liposomes. [] This suggests that the compound exhibits characteristic UV absorbance, a common feature of aromatic organic molecules.

A: Mitoxantrone Hydrochloride solutions at a concentration of 2 mg/mL, stored in glass vials or Monoject syringes, demonstrate stability for up to 42 days at both 4°C and 23°C. These solutions retain over 90% of the initial drug concentration, remain clear, and show minimal degradation (<3%). Additionally, no significant changes in UV-VIS spectrum absorbance or pH are observed. []

ANone: Mitoxantrone Hydrochloride is not typically recognized for catalytic properties. Its primary applications stem from its antineoplastic activity.

ANone: The provided research papers do not delve into computational chemistry or modeling studies concerning Mitoxantrone Hydrochloride.

ANone: The research papers provided do not contain specific studies exploring the structure-activity relationship of Mitoxantrone Hydrochloride.

A: Mitoxantrone Hydrochloride, being water-soluble, faces challenges in achieving optimal bioavailability and overcoming drug resistance mechanisms like drug efflux. [] Several strategies have been explored to improve its formulation:

  • Liposomal Encapsulation: This method enhances drug delivery, increases circulation time, and reduces toxicity. Studies demonstrate the effectiveness of Mitoxantrone Hydrochloride liposomes in treating various cancers, including lymphoma and breast cancer. [, , , , , , , , ]
  • PEGylation: Attaching polyethylene glycol (PEG) to Mitoxantrone Hydrochloride liposomes further improves stability and circulation time, enhancing its therapeutic potential. []
  • Nanostructured Lipid Carriers: These carriers, particularly when combined with carrageenan (a negatively charged polymer), demonstrate high encapsulation efficiency, sustained release, and improved oral bioavailability of Mitoxantrone Hydrochloride. []
  • Multifunctional Lipid-Sodium Glycocholate Nanocarriers: These specifically designed carriers co-deliver Mitoxantrone Hydrochloride with BCRP and Bcl-2 inhibitors, effectively reversing multidrug resistance and enhancing its antitumor activity. []

A: Studies in mice bearing S-180 tumors reveal that liposomal Mitoxantrone Hydrochloride (Mit-lipo) exhibits preferential accumulation in tumor tissues compared to free Mitoxantrone Hydrochloride (Mit-inj). This targeted accumulation results in a considerably higher tumor AUC (8.7-fold) for Mit-lipo. Additionally, Mit-lipo shows lower Cmax values in vital organs like the heart, kidney, lung, spleen, and intestines, suggesting a reduction in potential off-target toxicity. []

A: Liposomal encapsulation significantly enhances the in vivo activity of Mitoxantrone Hydrochloride compared to its free form. This enhancement is attributed to the altered pharmacokinetics and biodistribution of the liposomal formulation, leading to increased drug concentration in tumor tissues and prolonged drug exposure. [, , ]

ANone: Numerous studies demonstrate the efficacy of Mitoxantrone Hydrochloride in various cancer models:

  • In vitro studies: Mitoxantrone Hydrochloride exhibits potent cytotoxicity against various cancer cell lines, including P388 leukemia, breast cancer cells (MCF-7/MX), and giant cell tumor of bone (GCTB28) cells. [, , ]
  • Animal Models: Mitoxantrone Hydrochloride effectively inhibits tumor growth in various animal models, including H22 and RM-1 mice xenograft tumor models and a tumor-bearing mouse model established by subcutaneous graft of H22 cancer cells. [, ]
  • Clinical Trials: Several clinical trials have investigated the efficacy of Mitoxantrone Hydrochloride in various cancers. These trials demonstrated positive results in treating hematological malignancies like acute myeloid leukemia (AML), adult acute lymphoblastic leukemia (ALL), peripheral T-cell lymphoma (PTCL), and extranodal NK/T cell lymphoma (ENKTL). [, , , , , , ] Furthermore, promising results were observed in a trial investigating its use in locally recurrent breast cancer when administered via superselective intraarterial chemotherapy. []

ANone: A significant challenge in cancer treatment is the development of multidrug resistance (MDR). This resistance involves complex mechanisms, including:

  • Drug Efflux by Transporters: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), can actively pump Mitoxantrone Hydrochloride out of cancer cells, reducing its intracellular concentration and efficacy. [, ]
  • Antiapoptotic Defense: Upregulation of antiapoptotic proteins, like B-cell lymphoma 2 (Bcl-2), can interfere with the apoptotic pathways induced by Mitoxantrone Hydrochloride, hindering cell death. []

ANone: Researchers are actively exploring strategies to circumvent MDR and enhance Mitoxantrone Hydrochloride's efficacy:

  • Co-delivery of BCRP and Bcl-2 inhibitors: Simultaneously delivering Mitoxantrone Hydrochloride with inhibitors targeting BCRP and Bcl-2 effectively reverses MDR and restores its antitumor activity. []
  • Nanocarrier-based delivery: Formulating Mitoxantrone Hydrochloride into nanocarriers like nanostructured lipid carriers (NLCCs) can bypass BCRP-mediated efflux, enhancing its cellular uptake and overcoming resistance. []

ANone: While the detailed side effects are not the focus of this Q&A, it is essential to acknowledge that Mitoxantrone Hydrochloride, like many chemotherapeutic agents, can lead to adverse effects. Commonly reported side effects, mainly hematological, include:

  • Myelosuppression: This involves a decrease in blood cell production, leading to conditions like leukopenia (low white blood cell count), neutropenia (low neutrophil count), thrombocytopenia (low platelet count), and anemia (low red blood cell count). [, , , , , , ]
  • Other Side Effects: Other reported side effects, varying in severity and frequency, include blue skin discoloration, nausea, vomiting, constipation, cough, hypoxemia, hypotension, palpitation, rash, febrile neutropenia, sepsis, respiratory infections, and oral mucositis. [, , ]

ANone: Several approaches aim to improve Mitoxantrone Hydrochloride delivery and enhance its tumor targeting:

  • Liposomal encapsulation: Encapsulating the drug within liposomes, particularly PEGylated liposomes, allows for passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect, where leaky tumor vasculature allows for preferential accumulation of nanoparticles. [, , , ]
  • Nanostructured lipid carriers (NLCCs): These carriers, especially when combined with carrageenan, show increased cellular uptake and improved oral bioavailability, enhancing drug delivery to target sites. []
  • Multifunctional lipid-sodium glycocholate nanocarriers: These nanocarriers are specifically designed to overcome drug resistance mechanisms, facilitating effective drug delivery to resistant cancer cells. []

ANone: The provided research papers do not extensively explore specific biomarkers for predicting Mitoxantrone Hydrochloride efficacy or monitoring treatment response.

ANone: Researchers utilize several analytical techniques to characterize, quantify, and monitor Mitoxantrone Hydrochloride:

  • High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection, is widely employed to determine the concentration of Mitoxantrone Hydrochloride in various matrices, including pharmaceutical preparations and liposomal formulations. [, , ]
  • UV Absorption Spectroscopy: This technique is used to quantify Mitoxantrone Hydrochloride, particularly when encapsulated in liposomes. []
  • Thin Layer Chromatography (TLC): This method offers a simple and rapid approach for the qualitative analysis and identification of Mitoxantrone Hydrochloride and its potential impurities. []
  • Flow Injection Chemiluminescence Analysis: This sensitive and rapid method leverages the enhancing effect of Mitoxantrone Hydrochloride on the chemiluminescence reaction between formaldehyde and potassium permanganate in acidic solutions for its quantification. [, ]

ANone: The environmental impact and degradation of Mitoxantrone Hydrochloride are not addressed in the provided research papers.

A: While the provided research papers don't extensively detail specific method validation procedures, several mention using established and validated analytical methods, including HPLC and flow injection chemiluminescence analysis, for Mitoxantrone Hydrochloride quantification. [, , ] These established methods typically undergo validation processes to ensure accuracy, precision, specificity, linearity, and robustness.

ANone: The provided research papers do not contain specific details regarding the immunogenicity of Mitoxantrone Hydrochloride.

A: Mitoxantrone Hydrochloride interacts with drug efflux transporters, particularly BCRP, which plays a significant role in MDR. [, ] Overexpression of BCRP in resistant cancer cells leads to active efflux of Mitoxantrone Hydrochloride, reducing its intracellular accumulation and diminishing its therapeutic efficacy.

ANone: Strategies to overcome BCRP-mediated efflux and enhance drug delivery include:

  • Co-administration of BCRP inhibitors: Combining Mitoxantrone Hydrochloride with a BCRP inhibitor like cyclosporine A (CsA) can effectively block the efflux pump and increase intracellular drug concentration. []
  • Nanocarrier-based drug delivery: NLCCs, particularly when combined with carrageenan, can bypass BCRP-mediated efflux by entering cells through clathrin-mediated endocytosis, an alternative uptake pathway. []

ANone: The provided research papers do not specifically address the potential of Mitoxantrone Hydrochloride to induce or inhibit drug-metabolizing enzymes.

A: While the research papers don't directly address biodegradability, the use of liposomal formulations, often composed of biocompatible and biodegradable lipids, suggests efforts to enhance the biocompatibility of Mitoxantrone Hydrochloride delivery systems. [, , ] Further research is needed to assess the biodegradability of these formulations and their potential long-term environmental impact.

ANone: The provided research papers primarily focus on Mitoxantrone Hydrochloride and do not extensively compare its performance, cost, or impact with alternative compounds or treatments.

ANone: The provided research papers do not address the recycling and waste management of Mitoxantrone Hydrochloride. Given its classification as a cytotoxic drug, proper handling and disposal procedures, following established guidelines for hazardous waste management, are crucial to minimize environmental and health risks.

ANone: The research papers highlight several critical tools and resources contributing to efficient research on Mitoxantrone Hydrochloride:

  • Preclinical Models: In vitro cell line studies and in vivo animal models are essential for investigating drug efficacy, toxicity, and mechanisms of action. [, , , , , ]
  • Clinical Trial Networks: Collaborative clinical trials conducted across multiple institutions are crucial for evaluating the safety and efficacy of Mitoxantrone Hydrochloride in various cancer types and patient populations. [, , , , , , , ]
  • Analytical Techniques: Advanced analytical methods like HPLC, flow injection chemiluminescence analysis, and UV absorption spectroscopy are essential for characterizing, quantifying, and monitoring Mitoxantrone Hydrochloride in different matrices. [, , , , ]
  • Nanoparticle Formulation Expertise: The development and characterization of liposomal and other nanocarrier-based delivery systems require specialized expertise in nanotechnology and drug formulation. [, , , , , , , , , , , ]

ANone: The research on Mitoxantrone Hydrochloride highlights significant cross-disciplinary applications and synergies:

  • Oncology and Pharmacology: The clinical use of Mitoxantrone Hydrochloride in treating various cancers requires a deep understanding of both oncology and pharmacology principles, encompassing drug mechanisms, pharmacokinetics, pharmacodynamics, and clinical trial design. [, , , , , , , ]
  • Pharmaceutics and Nanotechnology: The development of liposomal formulations and other nanocarrier-based delivery systems relies on the combined expertise of pharmaceutical scientists and nanotechnologists to overcome challenges related to drug solubility, stability, bioavailability, and targeted delivery. [, , , , , , , , , , , ]
  • Chemistry and Analytical Chemistry: The synthesis, characterization, and quantification of Mitoxantrone Hydrochloride necessitate expertise in synthetic organic chemistry and analytical techniques like HPLC, UV spectroscopy, and mass spectrometry. [, , , , ]
  • Oncology and Immunology: The use of Mitoxantrone Hydrochloride in combination with immunotherapies like tislelizumab in treating lymphoma highlights the emerging synergy between chemotherapy and immunotherapy in cancer treatment. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。